3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline
Description
Properties
IUPAC Name |
3-methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NS/c1-7-2-8(4-9(16)3-7)10-5-17-6-11(10)12(13,14)15/h2-6H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPFHAIZFWNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CSC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene ring may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.
Table 1: Comparative Analysis of Trifluoromethyl-Substituted Aniline Derivatives
Structural and Electronic Differences
- Substituent Effects: The thiophene-CF₃ group in the target compound introduces both electron-withdrawing (CF₃) and electron-donating (thiophene sulfur) effects, creating a polarized aromatic system. This contrasts with simpler analogs like 3-(Trifluoromethyl)aniline, where only the CF₃ group modulates electronic properties .
Physicochemical Properties
- Hydrophobicity :
- Solubility :
- Polar solvents like tetrahydrofuran (THF) or ethyl acetate are typically required for reactions involving such hydrophobic compounds, as seen in the synthesis of dispirophosphazenes .
Biological Activity
3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which significantly influences its biological activity due to the group's strong electron-withdrawing nature. This characteristic enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 2580211-31-8
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to various enzymes, potentially inhibiting their activity. For instance, studies indicate that compounds with similar structures can inhibit kinases involved in cell signaling pathways .
- Antimicrobial Properties: Thiophene derivatives have shown promising antimicrobial effects. Research suggests that this compound may disrupt bacterial cell membranes or interfere with metabolic processes.
- Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Studies: A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of essential metabolic pathways.
- Anti-inflammatory Research: In vivo studies indicated that the compound significantly reduced edema in animal models, showcasing its potential as an anti-inflammatory agent. The effectiveness was comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Potential: Preliminary research has indicated that compounds with similar structures to this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Pharmacokinetics (ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:
- Absorption: The lipophilic nature due to the trifluoromethyl group suggests good oral bioavailability.
- Distribution: Likely to distribute widely due to its hydrophobic characteristics.
- Metabolism: Potentially metabolized via cytochrome P450 enzymes, which is common for compounds containing thiophene rings.
- Excretion: Expected to be excreted primarily through renal pathways after undergoing phase I and II metabolic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
